molecular formula C11H13NO3S B8133986 2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one

2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one

Cat. No.: B8133986
M. Wt: 239.29 g/mol
InChI Key: VZMZKCCEZMBNCX-UHFFFAOYSA-N
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Description

2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this particular compound features a methanesulfonyl group and a methyl group on its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of an ortho-aminobenzaldehyde with a suitable ketone under acidic conditions. The methanesulfonyl group can be introduced through subsequent sulfonation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used in biological studies to understand enzyme interactions and metabolic pathways.

  • Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: : Its derivatives can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to downstream biological effects.

Comparison with Similar Compounds

2-MEthanesulfonyl-8-methyl-1,3-dihydroisoquinolin-4-one is similar to other isoquinoline derivatives, such as 2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one and 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline. its unique structural features, such as the presence of the methyl group at the 8-position, distinguish it from these compounds and contribute to its distinct properties and applications.

List of Similar Compounds

  • 2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one

  • 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinoline

  • 2-Methanesulfonyl-7-methyl-1,2,3,4-tetrahydroisoquinoline

Properties

IUPAC Name

8-methyl-2-methylsulfonyl-1,3-dihydroisoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-8-4-3-5-9-10(8)6-12(7-11(9)13)16(2,14)15/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMZKCCEZMBNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CN(CC(=O)C2=CC=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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